5-Hydroxy Rosiglitazone-d4

Description

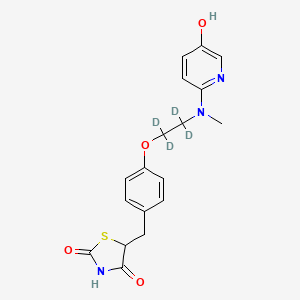

Structure

3D Structure

Propriétés

IUPAC Name |

5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGGZNSVNKGDU-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857836 | |

| Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-46-8 | |

| Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Rosiglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Rosiglitazone-d4, an important isotopically labeled metabolite of the antidiabetic drug Rosiglitazone. This document details a plausible synthetic route, outlines precise experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), and presents the expected analytical data in structured tables. Furthermore, this guide includes mandatory visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the compound's context and analysis. This resource is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a key role in insulin sensitization and glucose metabolism. The metabolism of Rosiglitazone is extensive, with the formation of several metabolites. One of the major metabolites is 5-Hydroxy Rosiglitazone, formed via hydroxylation mediated primarily by the cytochrome P450 enzyme CYP2C8.[1][2]

The deuterated analog, this compound, serves as a crucial internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass difference, allowing for accurate differentiation from the endogenous, non-labeled metabolite, thereby improving the precision and accuracy of pharmacokinetic and drug metabolism studies.

This guide provides a detailed methodology for the synthesis and in-depth characterization of this compound.

Metabolic Pathway of Rosiglitazone

Rosiglitazone undergoes extensive metabolism in the liver. The primary routes of metabolism are N-demethylation and hydroxylation.[3] The hydroxylation at the 5-position of the pyridine ring is a major metabolic pathway, catalyzed by CYP2C8, leading to the formation of 5-Hydroxy Rosiglitazone.[1][4]

Figure 1: Metabolic conversion of Rosiglitazone to 5-Hydroxy Rosiglitazone.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically designed based on established synthetic routes for Rosiglitazone and its analogs. A plausible synthetic workflow is outlined below. The key steps involve the synthesis of the deuterated side chain, coupling with the hydroxylated pyridine core, and finally, the formation of the thiazolidinedione ring.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-(Methylamino)ethanol-d4

-

To a solution of ethylene glycol-d4 (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add methylamine (1.1 eq) at 0 °C.

-

Slowly add a coupling reagent, for example, dicyclohexylcarbodiimide (DCC) (1.1 eq), and allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-(methylamino)ethanol-d4.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4-(2-((5-Hydroxypyridin-2-yl)(methyl)amino)ethoxy-d4)benzaldehyde

-

Dissolve 5-hydroxypyridine-2-carboxaldehyde (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (2.0 eq), to the mixture.

-

Add the previously synthesized 2-(methylamino)ethanol-d4 (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 5-(4-(2-((5-Hydroxypyridin-2-yl)(methyl)amino)ethoxy-d4)benzylidene)thiazolidine-2,4-dione

-

In a round-bottom flask, dissolve 4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-d4)benzaldehyde (1.0 eq) and 2,4-thiazolidinedione (1.1 eq) in a solvent such as toluene.

-

Add a catalytic amount of a base, like piperidine or pyrrolidine.

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until TLC indicates the complete consumption of the starting aldehyde.

-

Cool the reaction mixture, and the product should precipitate.

-

Collect the solid by filtration and wash with cold toluene to yield the benzylidene intermediate.

Step 4: Synthesis of this compound

-

Suspend the 5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-d4)benzylidene)thiazolidine-2,4-dione (1.0 eq) in a solvent mixture, for instance, methanol and THF.

-

Cool the suspension to 0 °C and add a reducing agent, such as sodium borohydride (2.0 eq), portion-wise.

-

Allow the reaction to stir at room temperature for a few hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction carefully by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by recrystallization or column chromatography to obtain this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Figure 3: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure and the position of the deuterium labels.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)

-

Techniques: ¹H NMR, ¹³C NMR, ²H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d6.

Expected Data:

| ¹H NMR (400 MHz, DMSO-d6) | ¹³C NMR (100 MHz, DMSO-d6) | ²H NMR (61.4 MHz, DMSO-d6) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~11.9 (s, 1H, NH) | ~176.5 (C=O) | ~4.1 (br s, 2D) |

| ~9.5 (s, 1H, OH) | ~175.0 (C=O) | ~3.6 (br s, 2D) |

| ~7.8 (d, 1H, Ar-H) | ~157.0 (Ar-C) | |

| ~7.2 (d, 2H, Ar-H) | ~150.0 (Ar-C) | |

| ~6.8 (d, 2H, Ar-H) | ~130.5 (Ar-C) | |

| ~6.5 (dd, 1H, Ar-H) | ~128.0 (Ar-C) | |

| ~6.3 (d, 1H, Ar-H) | ~115.0 (Ar-C) | |

| ~4.8 (dd, 1H, CH) | ~110.0 (Ar-C) | |

| ~3.3 (dd, 1H, CH₂) | ~55.0 (CH) | |

| ~3.0 (dd, 1H, CH₂) | ~50.0 (CH₂) | |

| ~2.9 (s, 3H, N-CH₃) | ~38.0 (N-CH₃) |

Note: The absence of proton signals around 4.1 and 3.6 ppm in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum would confirm the successful deuteration at the desired positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation pattern, which further confirms the structure and the presence of deuterium atoms.

Experimental Protocol:

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Analysis: Full scan for accurate mass determination and MS/MS for fragmentation analysis.

Expected Data:

| Analysis Type | Parameter | Expected Value |

| HRMS | [M+H]⁺ | Calculated: 378.1586, Found: 378.15xx |

| MS/MS | Parent Ion (m/z) | 378.1 |

| Major Fragment Ions (m/z) | ~243 (loss of thiazolidinedione) | |

| ~135 (thiazolidinedione fragment) | ||

| ~121 (fragment of the pyridine moiety) |

Note: The observed molecular ion peak at m/z 378.1586 would be consistent with the molecular formula C₁₈H₁₅D₄N₃O₄S.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol:

-

Instrument: HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

Expected Data:

| Parameter | Expected Value |

| Retention Time | ~5-7 minutes (dependent on the specific gradient) |

| Purity | >98% (as determined by peak area percentage) |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the formation of Rosiglitazone and its analogs. The characterization protocols outlined, utilizing NMR, MS, and HPLC, are standard and robust methods for confirming the identity, structure, and purity of such isotopically labeled compounds. The provided expected data serves as a benchmark for researchers undertaking this synthesis. This comprehensive guide is intended to be a valuable resource for scientists and professionals in the pharmaceutical sciences, facilitating the availability of high-quality internal standards for critical bioanalytical assays.

References

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro inhibitory effects of troglitazone and its metabolites on drug oxidation activities of human cytochrome P450 enzymes: comparison with pioglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxy Rosiglitazone-d4

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of 5-Hydroxy Rosiglitazone-d4, an isotopically labeled metabolite of the antidiabetic drug Rosiglitazone. This document is intended for researchers, scientists, and professionals in drug development and metabolic studies.

Chemical Identity and Structure

This compound is the deuterium-labeled form of 5-Hydroxy Rosiglitazone, a major metabolite of Rosiglitazone.[1] The deuterium labeling is typically on the ethylene glycol linker, which provides a distinct mass shift for use as an internal standard in quantitative bioanalysis.[2][3]

The chemical name for this compound is 5-((4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione.[4] Its structure consists of a thiazolidinedione head group, a central phenyl ring, and a substituted pyridine ring connected by a deuterated ethoxy linker.[5]

Chemical Structure Diagram

References

The Biological Activity of 5-Hydroxy Rosiglitazone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] It has been utilized in the management of type 2 diabetes mellitus due to its insulin-sensitizing effects.[3][4] The metabolism of Rosiglitazone is extensive, occurring primarily in the liver through N-demethylation and hydroxylation by cytochrome P450 enzymes, particularly CYP2C8 and to a lesser extent, CYP2C9.[1][5][6] One of the major metabolites formed through this process is 5-Hydroxy Rosiglitazone, specifically para-hydroxy Rosiglitazone (ρ-OH-R).[1][6] This document provides an in-depth technical guide on the biological activity of 5-Hydroxy Rosiglitazone, drawing upon available data and the well-characterized pharmacology of its parent compound, Rosiglitazone. While specific quantitative data for 5-Hydroxy Rosiglitazone is limited in publicly available literature, this guide extrapolates its likely biological activities based on the established mechanism of action of thiazolidinediones and metabolic studies of Rosiglitazone.

Core Mechanism of Action: PPARγ Agonism

The primary mechanism of action for Rosiglitazone and its metabolites, including 5-Hydroxy Rosiglitazone, is the activation of PPARγ, a nuclear transcription factor that plays a critical role in the regulation of glucose and lipid metabolism.[3][7] Activation of PPARγ in key insulin target tissues such as adipose tissue, skeletal muscle, and the liver leads to the transcription of insulin-responsive genes.[4][5] This modulation of gene expression results in improved insulin sensitivity and glycemic control.

dot

Caption: PPARγ signaling pathway activated by 5-Hydroxy Rosiglitazone.

Quantitative Data on Rosiglitazone and its Metabolites

Table 1: In Vitro Activity of Rosiglitazone

| Parameter | Value | Cell Line/System | Reference |

| PPARγ EC50 | 60 nM | CV-1 cells | [2] |

Table 2: Pharmacokinetic Parameters of Rosiglitazone

| Parameter | Value | Species | Reference |

| Bioavailability | 99% | Human | [3] |

| Protein Binding | 99.8% | Human | [3] |

| Elimination Half-life | 3-4 hours | Human | [3] |

Table 3: Kinetic Parameters of Rosiglitazone Metabolism in Rat Liver Microsomes

| Metabolite | Vmax (nmol/min/mg protein) | Km (μM) | Reference |

| N-desmethyl Rosiglitazone | 87.29 | 58.12 | [1] |

| ρ-hydroxy Rosiglitazone | 51.09 | 78.52 | [1] |

Biological Activities

Based on the known effects of Rosiglitazone and its action as a PPARγ agonist, the biological activities of 5-Hydroxy Rosiglitazone are anticipated to be similar, though potentially with different potency.

Insulin Sensitization

As a PPARγ agonist, 5-Hydroxy Rosiglitazone is expected to enhance insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[4][5] This leads to increased glucose uptake and utilization, and a reduction in hepatic glucose production.[4]

Anti-inflammatory Effects

Rosiglitazone has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8] For instance, in in-vitro studies of placental tissue, Rosiglitazone was shown to reduce the lipopolysaccharide (LPS)-induced secretion of TNF-α, RANTES, IL-8, and IL-1β.[8] It is plausible that 5-Hydroxy Rosiglitazone retains similar anti-inflammatory capabilities through the modulation of PPARγ-mediated pathways.

Cell Differentiation

PPARγ is a key regulator of adipocyte differentiation. Rosiglitazone has been shown to promote the differentiation of pluripotent stem cells into adipocytes.[2]

Experimental Protocols

In Vitro Metabolism of Rosiglitazone

Objective: To characterize the metabolites of Rosiglitazone, including 5-Hydroxy Rosiglitazone, using rat liver microsomes.

Methodology:

-

Incubation: Rosiglitazone is incubated with rat liver microsomes in the presence of an NADPH-generating system.

-

Extraction: The reaction is stopped, and the analytes are extracted. A three-phase hollow-fiber liquid-phase microextraction method has been described for the efficient extraction of Rosiglitazone and its metabolites.[9] The optimal conditions for this method include sample agitation at 1750 rpm for 30 minutes, with hydrochloric acid (0.01 mol/L) as the acceptor phase and 1-octanol as the organic phase, and the donor phase pH adjusted to 8.0.[9]

-

Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate Rosiglitazone and its metabolites.[9] An X-Terra RP-18 column can be used with a mobile phase of water, acetonitrile, and acetic acid (85:15:0.5, v/v/v) and UV detection at 245 nm.[9]

-

Identification: Mass spectrometry is employed for the structural elucidation of the metabolites.[1]

dot

Caption: Workflow for in vitro metabolism study of Rosiglitazone.

PPARγ Activation Assay

Objective: To determine the potency of 5-Hydroxy Rosiglitazone as a PPARγ agonist.

Methodology:

-

Cell Culture: A suitable cell line, such as CV-1 cells, is transiently transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with varying concentrations of 5-Hydroxy Rosiglitazone.

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound.

Metabolic Pathway of Rosiglitazone

Rosiglitazone undergoes extensive metabolism in the liver, primarily through two major pathways: N-demethylation and hydroxylation.[1][10] The hydroxylation of the phenyl ring leads to the formation of para-hydroxy Rosiglitazone (5-Hydroxy Rosiglitazone) and ortho-hydroxy Rosiglitazone.[1][6]

dot

Caption: Metabolic pathways of Rosiglitazone.

Conclusion

5-Hydroxy Rosiglitazone is a major metabolite of the insulin-sensitizing drug, Rosiglitazone. Based on the well-established mechanism of its parent compound, it is presumed to be a PPARγ agonist, sharing similar biological activities, including insulin sensitization and anti-inflammatory effects. While specific quantitative data on the potency and efficacy of 5-Hydroxy Rosiglitazone are not extensively documented in the public domain, the experimental protocols for its characterization and activity assessment are well-defined. Further research is warranted to fully elucidate the specific pharmacological profile of 5-Hydroxy Rosiglitazone and its contribution to the overall therapeutic and adverse effects of Rosiglitazone. This understanding is crucial for drug development professionals in the design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]

- 3. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 4. Rosiglitazone (Avandia) [ebmconsult.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ClinPGx [clinpgx.org]

- 7. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Rosiglitazone blocks first trimester in-vitro placental injury caused by NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of rosiglitazone and its metabolites in rat liver microsomal fraction using hollow-fiber liquid-phase microextraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Rosiglitazone and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, exerts its primary therapeutic effect as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of this nuclear receptor modulates the transcription of a complex network of genes, leading to profound effects on glucose and lipid metabolism, and ultimately enhancing insulin sensitivity. The core mechanism involves the binding of rosiglitazone to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. Downstream effects include increased expression of glucose transporters (notably GLUT4), enhanced insulin receptor signaling, and a reduction in pro-inflammatory cytokines. Rosiglitazone is extensively metabolized in the liver, primarily by CYP2C8, through N-demethylation and hydroxylation. However, its major circulating metabolites are significantly less potent than the parent compound and are not considered to contribute to its insulin-sensitizing activity. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways.

Core Mechanism of Action: PPARγ Agonism

Rosiglitazone's primary mechanism of action is its function as a high-affinity agonist for PPARγ, a nuclear receptor predominantly expressed in key insulin target tissues such as adipose tissue, skeletal muscle, and the liver.[1][2]

Molecular Interaction and Transcriptional Activation

As a PPARγ agonist, rosiglitazone initiates a cascade of molecular events that alters gene expression. The process can be summarized as follows:

-

Ligand Binding: Rosiglitazone enters the cell and binds to the Ligand-Binding Domain (LBD) of the PPARγ receptor located in the nucleus.[3] The thiazolidinedione head group of rosiglitazone forms hydrogen bonds with key amino acid residues, including Histidine 323, Histidine 449, and Tyrosine 473, within the LBD, ensuring a stable and high-affinity interaction.[3][4]

-

Conformational Change and Coactivator Recruitment: This binding induces a conformational change in the PPARγ protein, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins.

-

Heterodimerization: The activated PPARγ-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR).[3]

-

PPRE Binding and Gene Transcription: This PPARγ-RXR heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[3] This binding initiates the transcription of these genes, leading to changes in protein expression and cellular function.[5][6]

Downstream Cellular and Physiological Effects

The transcriptional regulation initiated by rosiglitazone leads to a variety of beneficial effects on metabolic control and inflammation.

Enhanced Insulin Signaling and Glucose Metabolism

Rosiglitazone improves insulin sensitivity through multiple downstream mechanisms:

-

Increased Glucose Transporter Expression: It upregulates the expression of glucose transporters, particularly GLUT4 in adipose tissue and GLUT1 in skeletal muscle and fat.[6][7][8] This facilitates greater uptake of glucose from the bloodstream into cells, lowering blood glucose levels.

-

Improved Insulin Receptor Signaling: Rosiglitazone enhances the insulin signaling cascade. It has been shown to increase the expression of the insulin receptor itself and potentiate insulin-stimulated tyrosine phosphorylation of key downstream molecules like Insulin Receptor Substrate-1 (IRS-1).[9][10][11] This amplifies the insulin signal within the cell. Studies have also suggested that rosiglitazone may decrease the inhibitory serine phosphorylation of IRS-1, further contributing to improved insulin sensitivity.[12]

Regulation of Adipose Tissue Function and Anti-Inflammatory Effects

Rosiglitazone significantly impacts adipose tissue, which is a primary site of its action.

-

Adipokine Regulation: It increases the expression and secretion of adiponectin, an insulin-sensitizing hormone, while decreasing the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and resistin in adipose tissue.[13][14]

-

Lipid Metabolism: By activating PPARγ, rosiglitazone promotes the transcription of genes involved in fatty acid uptake and storage (e.g., CD36), leading to a shift of lipids from circulation and other tissues into subcutaneous adipocytes.[14] This reduces circulating free fatty acids, which are known contributors to insulin resistance.[10]

Metabolism and Metabolite Activity

Rosiglitazone undergoes extensive hepatic metabolism before excretion.

Metabolic Pathways

The primary metabolic routes for rosiglitazone are N-demethylation and hydroxylation, followed by conjugation with sulfate or glucuronic acid.[1][15] In vitro data demonstrate that Cytochrome P450 (CYP) isoenzyme 2C8 is the predominant enzyme responsible for its metabolism, with CYP2C9 playing a minor role.[1][5][16]

The major metabolites identified are:

-

N-desmethylrosiglitazone

-

para-hydroxy-rosiglitazone

-

ortho-hydroxy-rosiglitazone

Activity of Metabolites

A critical point for drug development professionals is that all major circulating metabolites of rosiglitazone are considerably less potent than the parent drug.[1] They are generally considered inactive and are not expected to contribute significantly to the overall insulin-sensitizing activity of rosiglitazone therapy.[1][5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for rosiglitazone.

Table 1: In Vitro Potency and Binding Affinity of Rosiglitazone

| Parameter | System/Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ (Binding) | Rat Adipocytes | 12 nM | [17][18] |

| 3T3-L1 Adipocytes | 4 nM | [17][18] | |

| Human Adipocytes | 9 nM | [17][18] | |

| EC₅₀ (Activation) | PPARγ in HepG2 cells | 0.02 µM (20 nM) | [18] |

| | PPARγ in CV-1 cells | 0.06 µM (60 nM) |[18] |

Table 2: Key Pharmacokinetic Properties of Rosiglitazone in Humans

| Parameter | Value | Reference |

|---|---|---|

| Absolute Bioavailability | ~99% | [1][5] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | ~1 hour | [5] |

| Plasma Protein Binding | ~99.8% (primarily albumin) | [1][5] |

| Elimination Half-life (t₁/₂) | 3 to 4 hours | [1][19] |

| Primary Route of Elimination | Hepatic Metabolism | [1][5] |

| Excretion | ~64% in urine, ~23% in feces |[1][5] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

Protocol: PPARγ Competitive Binding Assay

This assay quantifies the affinity of a test compound for the PPARγ receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC₅₀ value of a test compound for PPARγ.

Materials:

-

Full-length human recombinant PPARγ or PPARγ Ligand Binding Domain (LBD).

-

Radiolabeled PPARγ ligand (e.g., [¹²⁵I]SB-236636).[17]

-

Test compound (e.g., rosiglitazone) and vehicle (DMSO).

-

Assay buffer (e.g., phosphate-buffered saline with BSA).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound and a constant concentration of the radiolabeled ligand in assay buffer.

-

Incubation: In a multi-well plate, combine the recombinant PPARγ protein, the radiolabeled ligand, and varying concentrations of the test compound (or vehicle for control). Incubate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the protein-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Protocol: Cell-Based PPARγ Transcriptional Activation Assay (Luciferase Reporter Assay)

This functional assay measures the ability of a compound to act as an agonist and activate PPARγ-mediated gene transcription.

Objective: To determine the EC₅₀ value of a test compound for PPARγ activation.

Materials:

-

Mammalian cell line (e.g., CV-1, HepG2) transiently or stably transfected with:

-

An expression vector for human PPARγ.

-

A reporter plasmid containing a luciferase gene downstream of PPREs.

-

-

Cell culture medium, fetal bovine serum (FBS).

-

Test compound (e.g., rosiglitazone) and vehicle (DMSO).

-

Luciferase assay reagent kit.

-

Luminometer.

Methodology:

-

Cell Plating: Seed the transfected cells into a white, opaque 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with a fresh medium containing serial dilutions of the test compound or vehicle. Incubate for 18-24 hours.

-

Cell Lysis: Remove the medium and add cell lysis buffer to each well.

-

Luminometry: Add the luciferase assay substrate to the cell lysate. Immediately measure the light output (luminescence) using a luminometer.

-

Data Analysis: Normalize the luminescence signal to a control (vehicle-treated cells). Plot the normalized response against the log concentration of the test compound. The EC₅₀ is the concentration that produces 50% of the maximal response.

Conclusion

The mechanism of action of rosiglitazone is centered on its role as a potent and selective agonist of the nuclear receptor PPARγ. This interaction initiates a complex transcriptional program that enhances insulin sensitivity, improves glucose homeostasis, and exerts anti-inflammatory effects. The therapeutic activity of rosiglitazone is attributable to the parent compound, as its major metabolites are pharmacologically inactive. A thorough understanding of its molecular interactions, downstream signaling pathways, and metabolic fate, as detailed in this guide, is essential for the continued research and development of next-generation insulin-sensitizing agents.

References

- 1. Rosiglitazone (Avandia) [ebmconsult.com]

- 2. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 7. Insulin-sensitizing effect of rosiglitazone (BRL-49653) by regulation of glucose transporters in muscle and fat of Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Rosiglitazone improves downstream insulin receptor signaling in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rosiglitazone, an agonist of peroxisome-proliferator-activated receptor gamma (PPARgamma), decreases inhibitory serine phosphorylation of IRS1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of rosiglitazone, an anti-diabetic agent of the thiazolidinedione class, within human liver microsomes. The document outlines the primary metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and relevant kinetic parameters. Detailed experimental methodologies are provided to facilitate the replication and further investigation of these metabolic processes.

Introduction

Rosiglitazone is an insulin-sensitizing drug that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[1][2][3][4] The elimination of rosiglitazone in humans is predominantly through hepatic metabolism.[5][6] Understanding its metabolic profile is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring patient safety. In vitro studies using human liver microsomes are a cornerstone for characterizing the metabolic fate of xenobiotics like rosiglitazone.

Metabolic Pathways and Involved Enzymes

The primary routes of rosiglitazone metabolism in human liver microsomes are N-demethylation and hydroxylation.[1][2][3][5][7] These phase I reactions are followed by phase II conjugation with sulfate and glucuronic acid, although direct conjugation of the parent drug is not observed.[2][3][5]

The major metabolites formed are:

The key cytochrome P450 isoenzyme responsible for rosiglitazone metabolism is CYP2C8 .[1][3][5][9][10][11][12] A minor contribution from CYP2C9 has also been established.[1][3][5][9][10][11][12] More recent studies using a substrate depletion approach suggest that CYP3A4 and CYP2E1 may also play a role in its metabolism.[6][13][14][15][16]

The enzymatic activity of CYP2C8 towards rosiglitazone is approximately four times higher than that of CYP2C9.[1] Inhibition studies have shown that specific inhibitors of CYP2C8, CYP2C9, CYP3A4, and CYP2E1 can all significantly reduce the metabolism of rosiglitazone.[6][13][14][15]

Quantitative Metabolic Data

The following table summarizes the kinetic parameters for rosiglitazone metabolism in human liver microsomes.

| Parameter | Value | Enzyme(s) Implicated | Reference |

| Vmax (Overall Metabolism) | 1.64 ± 0.98 nmol/mg/min | CYP2C8, CYP2C9, CYP3A4, CYP2E1 | [6][13][14][15] |

| Km (Overall Metabolism) | 25 ± 5.57 µM | Not specified | [5] |

| Vmax (N-desmethyl rosiglitazone formation in rat liver microsomes) | 87.29 nmol/min/mg protein | Not specified | [8] |

| Km (N-desmethyl rosiglitazone formation in rat liver microsomes) | 58.12 µM | Not specified | [8] |

| Vmax (para-hydroxy rosiglitazone formation in rat liver microsomes) | 51.09 nmol/min/mg protein | Not specified | [8] |

| Km (para-hydroxy rosiglitazone formation in rat liver microsomes) | 78.52 µM | Not specified | [8] |

| IC50 (Rosiglitazone inhibition of CYP2C8 activity - paclitaxel 6α-hydroxylase) | 18 µM | CYP2C8 | [9][12] |

| IC50 (Rosiglitazone inhibition of CYP2C9 activity - tolbutamide hydroxylase) | 50 µM | CYP2C9 | [9][11][12] |

Experimental Protocols

In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes

This protocol is based on the substrate depletion method and chemical inhibition studies.

Materials:

-

Pooled human liver microsomes

-

Rosiglitazone

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., montelukast for CYP2C8, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4, diethyldithiocarbamate for CYP2E1)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), rosiglitazone (at various concentrations, e.g., 0.5-500 µM), and potassium phosphate buffer.[17] For inhibition studies, pre-incubate the microsomes with the specific CYP inhibitor for a defined period before adding the substrate.

-

Pre-incubation: Pre-warm the incubation mixtures at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time. Time points should be chosen to ensure linear reaction kinetics.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the concentration of remaining rosiglitazone in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of rosiglitazone depletion. For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. For inhibition studies, compare the rate of metabolism in the presence and absence of the inhibitor to determine the percent inhibition.

Metabolite Identification

Procedure:

-

Follow the incubation procedure as described above, typically with a higher concentration of rosiglitazone and for a longer incubation time to generate sufficient quantities of metabolites.

-

Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

-

Identify potential metabolites by searching for expected mass-to-charge ratios (m/z) of hydroxylated and N-demethylated products in the chromatograms.

-

Confirm the structure of the metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of authentic reference standards if available, or by detailed interpretation of the fragmentation data.

Visualizations

Caption: Experimental workflow for in vitro metabolism of rosiglitazone.

Caption: Primary metabolic pathways of rosiglitazone.

Caption: Rosiglitazone's PPARγ signaling pathway.

Conclusion

The in vitro metabolism of rosiglitazone in human liver microsomes is a well-characterized process primarily driven by CYP2C8, with minor contributions from CYP2C9 and potentially other CYP isoforms. The main metabolic pathways are N-demethylation and hydroxylation. The provided data and protocols offer a solid foundation for further research into the metabolism of this compound, which is essential for understanding its pharmacokinetic profile and potential for drug-drug interactions. The visualization of the experimental workflow and metabolic pathways provides a clear and concise summary of these complex processes.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]

- 13. research.sahmri.org.au [research.sahmri.org.au]

- 14. researchgate.net [researchgate.net]

- 15. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 5-Hydroxy Rosiglitazone-d4 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 5-Hydroxy Rosiglitazone-d4 in biological matrices. As a key metabolite of the anti-diabetic drug Rosiglitazone, and with the increasing use of deuterated compounds in pharmacokinetic studies, understanding the stability of this compound is critical for accurate bioanalytical measurements. This document outlines the metabolic context of 5-Hydroxy Rosiglitazone, summarizes available stability data for the parent compound Rosiglitazone as a surrogate, and provides detailed, best-practice experimental protocols for assessing the stability of deuterated metabolites in various biological matrices. This guide is intended to assist researchers in designing and executing robust stability studies, ensuring the integrity and reliability of bioanalytical data in drug development.

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs, acting as an insulin sensitizer by selectively agonizing the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Its metabolism is extensive, primarily occurring in the liver via N-demethylation and hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP2C8 and to a lesser extent, CYP2C9.[2][3] One of the major metabolites is 5-Hydroxy Rosiglitazone.

In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled compounds, such as this compound, are invaluable tools. They are frequently used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accuracy and precision. The underlying assumption for their use is that they are stable throughout the sample collection, processing, and storage stages. Therefore, a thorough evaluation of the stability of this compound in biological matrices is a prerequisite for its confident use in regulated bioanalysis.

Note: Publicly available literature does not contain specific quantitative stability data for this compound. The following sections will provide stability data for the parent compound, Rosiglitazone, as a representative example to illustrate the principles and typical outcomes of such studies. The experimental protocols provided are based on regulatory guidelines and are directly applicable to the stability assessment of this compound.

Metabolic Pathway of Rosiglitazone

The metabolic fate of Rosiglitazone is crucial for understanding the context of its metabolites. The primary routes of metabolism involve hydroxylation and N-demethylation.[4] 5-Hydroxy Rosiglitazone is a product of the hydroxylation pathway.

Metabolic pathway of Rosiglitazone.

Quantitative Stability Data

As previously stated, specific stability data for this compound is not available in the public domain. However, a study on the stability of the parent compound, Rosiglitazone, in human plasma provides valuable insights into how this class of compounds behaves under typical laboratory conditions.

Table 1: Stability of Rosiglitazone in Human Plasma

| Stability Condition | Storage Duration | Analyte Concentration (ng/mL) | Recovery (%) | Reference |

| Bench-Top Stability | ||||

| (Room Temperature) | 6 hours | 50 | 95.2 ± 3.1 | [5] |

| 500 | 96.8 ± 2.5 | [5] | ||

| Freeze-Thaw Stability | ||||

| 3 Cycles (-20°C to RT) | - | 50 | 92.4 ± 4.2 | [5] |

| 500 | 94.1 ± 3.7 | [5] | ||

| Long-Term Stability | ||||

| (-80°C) | 4 weeks | 50 | ≥ 93 | [5] |

| 500 | ≥ 93 | [5] |

Data presented as mean ± standard deviation or as reported in the source. The recovery percentages are indicative of the stability of the analyte under the specified conditions.

Experimental Protocols for Stability Assessment

The following protocols are based on the FDA and EMA guidelines on bioanalytical method validation and are designed to be a comprehensive approach to assessing the stability of this compound in biological matrices.[1][6]

General Principles

-

Matrix Selection: Stability should be assessed in the same biological matrix as the study samples (e.g., human plasma with K2EDTA as anticoagulant).

-

Concentration Levels: Stability should be evaluated using at least two concentration levels: a low quality control (LQC) and a high quality control (HQC) sample.

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Preparation of Stability Samples

The workflow for preparing stability quality control (QC) samples is a critical first step.

Workflow for Stability QC Sample Preparation.

Bench-Top Stability

This experiment determines the stability of the analyte in the biological matrix at room temperature, simulating the conditions during sample processing.

-

Thaw LQC and HQC samples and keep them at room temperature for a specified duration (e.g., 4, 8, or 24 hours).

-

Process the samples at the end of the specified duration using the validated bioanalytical method.

-

Analyze the samples and compare the results against the nominal concentrations.

Freeze-Thaw Stability

This experiment evaluates the effect of repeated freezing and thawing cycles on the analyte.

-

Freeze LQC and HQC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples unassisted at room temperature.

-

Repeat this cycle for a specified number of times (typically 3 to 5 cycles).

-

After the final thaw, process and analyze the samples.

Long-Term Stability

This experiment assesses the stability of the analyte over an extended storage period.

-

Store LQC and HQC samples at the intended storage temperature (e.g., -80°C).

-

Retrieve samples at predetermined time points (e.g., 1, 3, 6, 12 months).

-

Thaw , process , and analyze the samples.

-

The duration of the long-term stability study should equal or exceed the time between the first sample collection and the last sample analysis in a clinical or non-clinical study.

Analytical Method

A validated LC-MS/MS method is required for the analysis of the stability samples. A published method for the simultaneous quantification of Rosiglitazone and its metabolites can be adapted for this purpose.[7]

Table 2: Example LC-MS/MS Parameters for Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.0 mm, 3 µm) |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Specific precursor-to-product ion transition for this compound |

Conclusion

While specific stability data for this compound in biological matrices is not currently available in published literature, the stability profile of its parent compound, Rosiglitazone, suggests that it is a relatively stable molecule under typical bioanalytical conditions. However, this assumption must be confirmed through rigorous, well-designed stability studies. The experimental protocols outlined in this guide, based on international regulatory standards, provide a robust framework for researchers to assess the stability of this compound and other deuterated metabolites. Adherence to these protocols will ensure the generation of reliable and accurate bioanalytical data, which is fundamental to the successful progression of drug development programs.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 7. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Technical Guide for 5-Hydroxy Rosiglitazone-d4 Reference Standard

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the commercial sources, key technical data, and analytical applications of the 5-Hydroxy Rosiglitazone-d4 reference standard. This deuterated internal standard is crucial for the accurate quantification of 5-Hydroxy Rosiglitazone, a major metabolite of the antidiabetic drug Rosiglitazone, in various biological matrices. Its use is essential for pharmacokinetic, metabolic, and clinical studies.

Commercial Availability

Several specialized chemical suppliers offer this compound. The following table summarizes the key information from prominent vendors. Please note that purity and isotopic enrichment values are often lot-specific and should be confirmed with the supplier via the Certificate of Analysis provided upon purchase.

| Vendor | Product Code/Catalog # | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| LGC Standards | TRC-R693502 | 1132641-22-5 | C₁₈H₁₅D₄N₃O₄S | 377.45 | >95% (Typically) |

| MedChemExpress | HY-116039S | 1246817-46-8 | C₁₈H₁₅D₄N₃O₄S | 377.45 | >98% (Typically)[1][2] |

| Axios Research | AR-R01988 | 1246817-46-8 | C₁₈H₁₅D₄N₃O₄S | 377.45 | Not specified |

| Vulcanchem | VLS-1246817-46-8 | 1246817-46-8 | C₁₈H₁₅D₄N₃O₄S | 377.46 | >95%[3] |

Physicochemical Properties

-

Appearance: Typically a pale yellow solid.[3]

-

Storage Conditions: It is recommended to store the product under the conditions specified in the Certificate of Analysis, generally at -20°C for long-term stability.

Experimental Protocol: Quantification of 5-Hydroxy Rosiglitazone in Human Plasma using LC-MS/MS

The following is a representative protocol for the use of this compound as an internal standard for the quantification of 5-Hydroxy Rosiglitazone in human plasma, based on established methodologies for Rosiglitazone and its metabolites.

1. Preparation of Stock and Working Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Perform serial dilutions of the stock solution with the same solvent to achieve the desired concentration for spiking into plasma samples. The optimal concentration should be determined during method development.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma sample, add a predetermined volume of the working IS solution (e.g., 10 µL of 100 ng/mL this compound).

-

Vortex mix for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a typical choice.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-Hydroxy Rosiglitazone: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound (IS): Monitor the corresponding deuterated precursor to product ion transition. The specific m/z values will need to be determined experimentally.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 5-Hydroxy Rosiglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of the workflow and metabolic context for the use of this compound.

Caption: Experimental workflow for the quantification of 5-Hydroxy Rosiglitazone.

Caption: Metabolic pathway of Rosiglitazone and the role of the internal standard.

References

- 1. Medchemexpress LLC HY-101603 1mg Medchemexpress, Manitimus CAS:202057-76-9 | Fisher Scientific [fishersci.com]

- 2. Medchemexpress LLC HY-12759 5mg Medchemexpress, CARM1-IN-1 CAS:1020399-49-8 | Fisher Scientific [fishersci.com]

- 3. This compound (1246817-46-8) for sale [vulcanchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Hydroxy Rosiglitazone in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxy Rosiglitazone in human plasma. Rosiglitazone, an insulin-sensitizing agent of the thiazolidinedione class, is extensively metabolized in the liver, primarily by the CYP2C8 enzyme, to form metabolites including 5-Hydroxy Rosiglitazone.[1][2][3] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This method utilizes 5-Hydroxy Rosiglitazone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis. The method has been developed to meet the validation criteria outlined by regulatory agencies like the FDA.[4][5]

Introduction

Rosiglitazone is an antidiabetic drug used to treat type 2 diabetes by increasing insulin sensitivity.[6] Its metabolic fate is a critical aspect of understanding its overall pharmacological profile. The primary routes of metabolism involve N-demethylation and hydroxylation, followed by conjugation.[3][7] 5-Hydroxy Rosiglitazone is one of the major hydroxylated metabolites. A reliable bioanalytical method is essential for its quantification in biological matrices to support pharmacokinetic assessments and clinical studies. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[8] This note provides a comprehensive protocol for method development, including sample preparation, chromatographic separation, and mass spectrometric detection, using this compound as the internal standard.

Rosiglitazone Metabolism

Rosiglitazone undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 enzymes, with CYP2C8 being the major contributor.[2][6] The hydroxylation of the pyridine ring leads to the formation of 5-Hydroxy Rosiglitazone.

Figure 1: Simplified metabolic pathway of Rosiglitazone.

Experimental

Materials and Reagents

-

Analytes: 5-Hydroxy Rosiglitazone reference standard, this compound (Internal Standard).

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Matrix: Blank human plasma (K2-EDTA).

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Rosiglitazone and this compound (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the 5-Hydroxy Rosiglitazone stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.[9][10]

Figure 2: Protein precipitation workflow for plasma samples.

Detailed Protocol:

-

Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution and briefly vortex.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following tables summarize the starting parameters for the LC-MS/MS method. Optimization is required for specific instrumentation. A method for the parent drug, rosiglitazone, often uses a C18 column with a mobile phase of acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[11][12][13] A similar approach is adapted here.

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |

| Run Time | ~5 minutes |

Table 2: Mass Spectrometry Parameters

Mass spectrometer parameters should be optimized by infusing a standard solution of 5-Hydroxy Rosiglitazone and its d4-labeled internal standard. The Multiple Reaction Monitoring (MRM) transitions provided are based on published data for p-hydroxy rosiglitazone.[14]

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |

| 5-Hydroxy Rosiglitazone | 374.1 | 151.1 | 150 |

| This compound (IS) | 378.1 | 155.1 | 150 |

Note: Product ions are proposed and require experimental optimization.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[5][15] Key validation parameters are summarized below.

Validation Parameters

-

Selectivity: Assessed by analyzing at least six different blank plasma lots to check for interferences at the retention times of the analyte and IS.

-

Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in replicate (n=5) over at least three separate runs. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).[5]

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response in a neat solution.

-

Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

-

Stability: Analyte stability is assessed under various conditions: freeze-thaw cycles, short-term bench-top stability, long-term storage stability, and post-preparative autosampler stability.

Data Presentation (Example)

Table 4: Example Calibration Curve Summary

| Analyte | Range (ng/mL) | Regression | r² |

| 5-Hydroxy Rosiglitazone | 1 - 500 | Linear, 1/x² weighted | >0.995 |

Table 5: Example Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |

| Low QC | 3.0 | 3.05 | 101.7 | 6.2 |

| Mid QC | 50.0 | 51.5 | 103.0 | 4.1 |

| High QC | 400.0 | 395.2 | 98.8 | 3.5 |

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

Figure 3: High-level bioanalytical workflow.

Conclusion

This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for quantifying 5-Hydroxy Rosiglitazone in human plasma using its deuterated internal standard, this compound. The use of a simple protein precipitation sample preparation procedure allows for high throughput. The described method is sensitive, selective, and suitable for supporting pharmacokinetic and drug metabolism studies in a regulated bioanalytical laboratory.

References

- 1. ClinPGx [clinpgx.org]

- 2. Rosiglitazone (Avandia) [ebmconsult.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 6. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 7. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]

- 10. Metabolomics Sample Pre-treatment Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. actascientific.com [actascientific.com]

- 14. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

Application Notes and Protocols for the Quantitative Analysis of Rosiglitazone and its Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class of drugs, which acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Activation of PPARγ regulates the transcription of genes involved in glucose and fatty acid metabolism, thereby improving insulin sensitivity in patients with type 2 diabetes.[1] Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C8 and, to a lesser extent, CYP2C9.[2][3] The major metabolic pathways are N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid.[1][2][4] The main metabolites found in human plasma are N-desmethyl rosiglitazone and p-hydroxy rosiglitazone.[3][5]

Accurate and sensitive quantification of rosiglitazone and its metabolites in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. This document provides detailed protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone in human plasma.

Metabolic Pathway of Rosiglitazone

Rosiglitazone undergoes extensive hepatic metabolism. The primary routes of biotransformation are N-demethylation and hydroxylation, catalyzed mainly by CYP2C8. The resulting phase I metabolites are then conjugated with sulfate or glucuronic acid for excretion.[2][6]

Quantitative Analysis by LC-MS/MS

A validated LC-MS/MS method for the simultaneous quantification of rosiglitazone and its major metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, in human plasma is detailed below.[5]

Experimental Workflow

The analytical workflow involves plasma sample preparation by protein precipitation, followed by chromatographic separation and detection using tandem mass spectrometry.

Materials and Reagents

-

Rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone reference standards

-

Rosiglitazone-d3 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Instrumentation and Conditions

| Parameter | Specification |

| Liquid Chromatograph | UPLC or HPLC system |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Chromatographic Column | Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent[5] |

| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[5] |

| Flow Rate | 0.2 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Total Run Time | 2.5 min per sample[5] |

Mass Spectrometry Parameters

Detection and quantification are performed using selected reaction monitoring (SRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rosiglitazone | 358.1 | 135.1 |

| N-desmethyl Rosiglitazone | 344.2 | 121.1 |

| p-hydroxy Rosiglitazone | 374.1 | 151.1 |

| Rosiglitazone-d3 (IS) | 361.1 | 138.1 |

| Table adapted from Kim et al., 2009.[5] |

Experimental Protocol

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone, and rosiglitazone-d3 in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standard solutions by serial dilution of the stock solutions.

-

Prepare a working internal standard solution of rosiglitazone-d3 at a concentration of 40 ng/mL in acetonitrile.[5]

-

-

Sample Preparation:

-

To 0.1 mL of human plasma in a microcentrifuge tube, add 0.2 mL of the internal standard working solution (acetonitrile containing 40 ng/mL of rosiglitazone-d3).[5]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.[7]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the conditions specified in the tables above.

-

Inject the prepared samples.

-

Acquire data using the specified SRM transitions.

-

-

Calibration and Quantification:

-

Prepare calibration standards by spiking blank human plasma with known concentrations of the analytes.

-

Process the calibration standards using the same sample preparation procedure.

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Quantify the analytes in the unknown samples using the calibration curves.

-

Method Validation Parameters

The described method has been validated for linearity, precision, accuracy, and stability.

| Parameter | Rosiglitazone | N-desmethyl Rosiglitazone | p-hydroxy Rosiglitazone |

| Linear Range (ng/mL) | 1 - 500 | 1 - 150 | 1 - 25 |

| LLOQ (ng/mL) | 1 | 1 | 1 |

| Precision (%CV) | < 14.4 | < 14.4 | < 14.4 |

| Accuracy (%) | 93.3 - 112.3 | 93.3 - 112.3 | 93.3 - 112.3 |

| Data summarized from Kim et al., 2009.[5] |

Application to a Pharmacokinetic Study

This method was successfully applied to a pharmacokinetic study in healthy male Korean volunteers following a single oral administration of a 4 mg rosiglitazone tablet.[5] The ability to simultaneously measure the parent drug and its major metabolites allows for a comprehensive characterization of the drug's absorption, distribution, metabolism, and excretion profile.

Conclusion

The detailed LC-MS/MS protocol provides a robust, sensitive, and rapid method for the simultaneous quantitative analysis of rosiglitazone and its main metabolites in human plasma. This application note serves as a valuable resource for researchers in clinical pharmacology, drug metabolism, and pharmacokinetics, enabling reliable data generation for drug development and clinical studies.

References

- 1. Rosiglitazone (Avandia) [ebmconsult.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Use of 5-Hydroxy Rosiglitazone-d4 in Bioanalysis

Introduction

Rosiglitazone, an anti-diabetic drug of the thiazolidinedione class, is extensively metabolized in vivo, with 5-hydroxy rosiglitazone being one of its major metabolites. Accurate quantification of rosiglitazone and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it effectively compensates for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of 5-Hydroxy Rosiglitazone-d4 as an internal standard for the quantification of 5-hydroxy rosiglitazone in biological matrices. The methodologies described are based on established bioanalytical methods for rosiglitazone and its metabolites.

Bioanalytical Method for the Quantification of 5-Hydroxy Rosiglitazone

This method is intended for the quantitative determination of 5-hydroxy rosiglitazone in human plasma using this compound as an internal standard.

Experimental Protocol

A detailed workflow for the bioanalytical procedure is outlined below.

-

5-Hydroxy Rosiglitazone reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in 50% acetonitrile).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

| Parameter | Value |